![molecular formula C9H7NO3 B1524056 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 125558-96-5](/img/structure/B1524056.png)
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Overview
Description
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs . It has been shown to be effective against Staphylococcus aureus and other bacteria .
Synthesis Analysis
In the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, 2-methyl-4H-3,1-benzoxazin-4-one was synthesized in the first step by stirring anthranilic acid in pyridine with benzoyl chloride and with acetic anhydride for 30 min at room temperature .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton . The InChI code for this compound is1S/C9H7NO3/c1-5-10-8-3-2-6 (11)4-7 (8)9 (12)13-5/h2-4,10-11H,1H2
. Chemical Reactions Analysis
The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride . The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .Physical And Chemical Properties Analysis
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is a powder at room temperature . Its molecular weight is 177.16 .Scientific Research Applications
Defense Mechanisms in Plants
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is part of a group of hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) that are widely studied secondary metabolites, particularly in relation to the defense mechanisms of plants. These compounds play a pivotal role in protecting cereal crops against pests and diseases. They contribute to the defense against insects, fungi, and bacteria, assist in the detoxification of herbicides, and are involved in the allelopathic effects of crops. The intensive study and use of these hydroxamic acids in cereal crops are suggested for their significant role in plant protection (Niemeyer, 1988).
Bioactivity and Synthetic Applications
Research has also delved into the synthesis of novel compounds from 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one and the study of their biological activities. For instance, the synthesis of 1,3-benzoxazine and aminomethyl compounds from eugenol led to the discovery of certain derivatives exhibiting significant toxicity in biological tests, indicating potential for further bioactivity studies (Rudyanto et al., 2014).
Variation in Compound Content in Maize
The content of 1,4-benzoxazin-3-one derivatives, including 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, varies with the age and organ of maize plants. The concentration of related hydroxamic acids is notably high post-germination and diminishes as the plant matures. However, these compounds continue being synthesized for a period after germination. Understanding this variation is crucial for comprehending the role of these compounds in plant resistance against pests like aphids (Cambier et al., 2000).
Chemical Properties and Acidic Nature
4-Hydroxy-6H-1,3oxazin-6-ones, which are structurally related to 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, are known for their properties as weak OH acids. The study of their acidic properties through potentiometric titration reveals interesting insights about their behavior in biological media, where they predominantly exist in a neutral form (Lalaev et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-hydroxy-2-methyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQQQZGXDLLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709233 | |
Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one | |
CAS RN |
125558-96-5 | |
Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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